molecular formula C24H36OSn B2719583 Tributyl-(4-phenoxyphenyl)stannane CAS No. 99128-02-6

Tributyl-(4-phenoxyphenyl)stannane

Cat. No.: B2719583
CAS No.: 99128-02-6
M. Wt: 459.261
InChI Key: ZWEXQGHFMDSTQI-UHFFFAOYSA-N
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Description

Tributyl-(4-phenoxyphenyl)stannane is an organotin compound. It has a molecular formula of C24H36OSn and a molecular weight of 459.261 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tin atom bonded to three butyl groups and one 4-phenoxyphenyl group .


Chemical Reactions Analysis

Organotin compounds, such as this compound, are known to participate in various chemical reactions. They are often used in radical reactions, including dehalogenation and intramolecular radical cyclization . They can also be used in the conjugate reduction of α,β-unsaturated ketones .

Scientific Research Applications

Efficient Reagents for Heterocyclic Compound Synthesis

Tributyl-(3,3,3-trifluoro-1-propynyl)stannane, a compound closely related to Tributyl-(4-phenoxyphenyl)stannane, has been utilized as an effective reagent for the preparation of various trifluoromethylated heterocyclic compounds. The 1,3-dipolar cycloaddition of this stannane with diazomethane, phenylazide, and acetonitrile oxide has been shown to proceed smoothly, yielding corresponding (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole in good yields. These heterocyclic compounds are important building blocks for the regioselective introduction of functional groups, such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Stereoselective Reactions with Chiral Aldehydes

Another application involves the stereoselective reactions of δ-alkoxyallylstannanes with chiral aldehydes. For instance, transmetallation of (4S,2E)-4-phenylmethoxypent-2-enyl(tributyl)stannane using tin(IV)chloride has shown excellent 1,5-stereoselectivity in reactions with aldehydes, where the stereochemical preference of the reagent dominates the course of the reaction (Mcneill & Thomas, 1992).

Catalytic Carboxylation of Allyl Stannanes

The carboxylation of tributyl(allyl)stannane catalyzed by palladium complexes has been explored, demonstrating the potential for efficient synthesis involving CO2 insertion into Pd-allyl bonds. This process highlights the utility of tributylstannane derivatives in catalytic cycles, particularly in the context of carbon dioxide utilization and organometallic chemistry (Johansson & Wendt, 2007).

Synthesis of Hydroxymethyl Anion Equivalents

Tributyl[(methoxymethoxy)methyl]stannane serves as a hydroxymethyl anion equivalent, demonstrating the versatility of organotin compounds in synthetic organic chemistry. This reagent facilitates the introduction of a hydroxymethyl group, a common functional group in organic synthesis, under mild conditions (Danheiser et al., 2003).

Mechanism of Action

The mechanism of action of organotin compounds involves the relatively weak, nonionic bond between tin and hydrogen, which can cleave homolytically . This property makes them effective radical reducing agents.

Safety and Hazards

While specific safety data for Tributyl-(4-phenoxyphenyl)stannane is not available, organotin compounds are generally known to be toxic and have high fat solubility (lipophilicity) . They should be handled with care, using personal protective equipment and adequate ventilation .

Properties

IUPAC Name

tributyl-(4-phenoxyphenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1,3-10H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEXQGHFMDSTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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